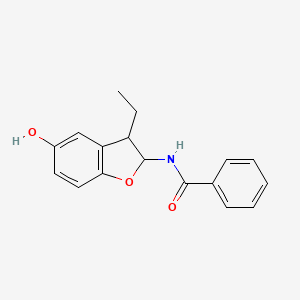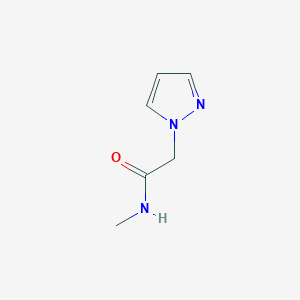
4-(Dimethylamino)-2-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-iodobenzaldehyde is an organic compound that features both an amine and an aldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is particularly notable for its role in the synthesis of complex organic molecules and its use in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-iodobenzaldehyde typically involves the iodination of 4-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(Dimethylamino)benzaldehyde is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the iodine atom.
Major Products
Oxidation: 4-(Dimethylamino)-2-iodobenzoic acid.
Reduction: 4-(Dimethylamino)-2-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2-iodobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the preparation of Schiff bases.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2-iodobenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles, forming various adducts. The iodine atom also contributes to its reactivity, enabling substitution reactions that can modify the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its nucleophilicity.
4-(Dimethylamino)-2-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
4-(Dimethylamino)-2-iodobenzaldehyde is unique due to the combination of the dimethylamino group and the iodine atom, which provides a balance of nucleophilicity and electrophilicity. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
207789-57-9 |
|---|---|
Fórmula molecular |
C9H10INO |
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-iodobenzaldehyde |
InChI |
InChI=1S/C9H10INO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
Clave InChI |
OEUAIXNQSGERNH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
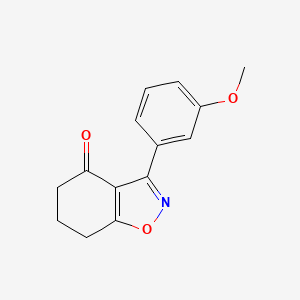
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
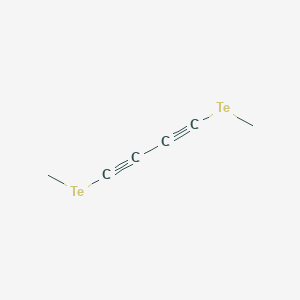
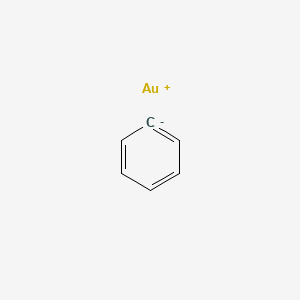

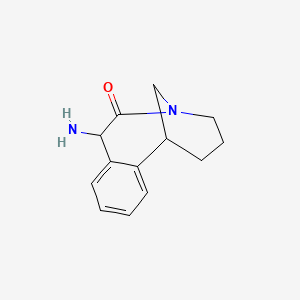

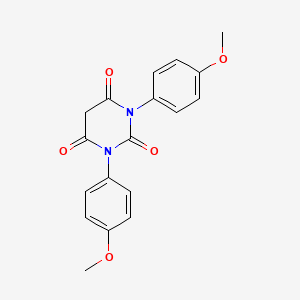
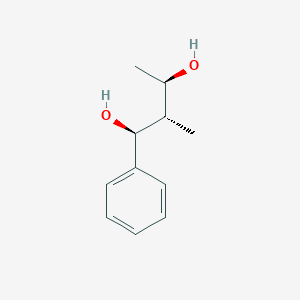
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
